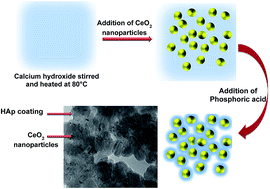Hydroxyapatite doped CeO2 nanoparticles: impact on biocompatibility and dye adsorption properties†
RSC Advances Pub Date: 2016-06-15 DOI: 10.1039/C6RA06933A
Abstract
The toxicity imparted by the commercialized use of nanoparticles in environmental remediation has become a big concern. To overcome this, the current work describes the fabrication of cerium oxide (CeO2) containing hydroxyapatite (HAp) nanoparticles. The toxicity of the system was tested against the Allium cepa anaphase–telophase chromosome aberration assay. The enhanced stability and biocompatible nature of HAp widen the scope of engineered nanoproducts for wastewater treatment. Anionic Eriochrome Black T (EBT) dye was chosen as a model system for analyzing the adsorptive behavior of the engineered nanoparticles. The meticulous analysis of surface morphology, elemental composition, size and functional groups over the engineered product were ascertained by using microscopic and spectroscopic techniques. The corresponding influence of methodological aspects such as experimental pH, time, and concentration of the toxins and the nanoadsorbate toward the removal efficiency of pollutant were also quantified by using UV-Vis spectroscopic measurements. The kinetic and equilibrium adsorption analysis were also performed and a probable adsorption mechanism was determined for the prepared materials. The prepared HAp/CeO2 nanohybrid can be exploited as a competent, low-cost adsorbent for the removal of dye molecules from the aqueous environment. This piece of work validates and promotes the idea of using biocompatible and non-toxic nanomaterials for environmental remediation, with high efficiency.


Recommended Literature
- [1] Hexanuclear Cu3O–3Cu triazole-based units as novel core motifs for high nuclearity copper(ii) frameworks†
- [2] Size-dependent propagation of Au nanoclusters through few-layer graphene
- [3] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [4] Concluding Remarks Self-organising polymers
- [5] The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
- [6] Simultaneous determinations in flow injection analysis. A review
- [7] A review of nanostructured surfaces and materials for dental implants: surface coating, patterning and functionalization for improved performance
- [8] Responsive copolymer–graphene oxide hybrid microspheres with enhanced drug release properties†
- [9] Sample preparation procedures for accurate and precise isotope analysis of Pb in peat by multiple collector (MC)-ICP-MS†‡
- [10] Hydroxyapatite doped CeO2 nanoparticles: impact on biocompatibility and dye adsorption properties†

Journal Name:RSC Advances
Research Products
-
CAS no.: 10294-48-1









